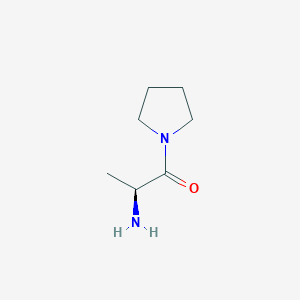

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one

Vue d'ensemble

Description

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound belonging to the class of cathinones Cathinones are a group of synthetic stimulants that are structurally related to the naturally occurring compound cathinone, found in the khat plant

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:

Starting Material: The synthesis begins with the appropriate precursor, such as a substituted phenylacetone.

Reductive Amination: The precursor undergoes reductive amination with pyrrolidine in the presence of a reducing agent like sodium cyanoborohydride.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.

Optimization: Reaction conditions are optimized to maximize yield and minimize impurities.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution Reagents: Halogenating agents or alkylating agents are used for substitution reactions.

Major Products:

Oxidation Products: Ketones or carboxylic acids.

Reduction Products: Alcohols or amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one is primarily studied for its potential as a central nervous system stimulant. Research indicates that it may enhance neurotransmitter release and inhibit their reuptake, particularly affecting dopamine, norepinephrine, and serotonin systems. This mechanism suggests possible applications in treating conditions like attention deficit hyperactivity disorder (ADHD) and depression.

Case Study: Neurotransmitter Interaction

A study conducted on the compound's effects on synaptic neurotransmitter levels demonstrated that it significantly increased dopamine levels in vitro, indicating its potential as a therapeutic agent for disorders involving dopamine dysregulation .

Neuroscience Research

Behavioral Studies

In neuroscience, this compound is utilized to investigate the behavioral effects of synthetic stimulants. Its ability to modulate neurotransmitter systems makes it a valuable tool for understanding the impact of stimulants on brain function and behavior.

Case Study: Behavioral Impact

Research exploring the behavioral outcomes of administering this compound in animal models showed increased locomotor activity and enhanced cognitive functions, suggesting its role in stimulating central nervous system activity.

Forensic Science

Reference Standard

The compound serves as a reference standard in forensic laboratories for identifying synthetic cathinones in seized materials. Its distinct chemical profile aids in the analysis of drug-related cases, particularly those involving new psychoactive substances.

Case Study: Forensic Analysis

A forensic analysis report highlighted the successful identification of this compound in seized samples, demonstrating its utility in distinguishing between various synthetic drugs and aiding law enforcement efforts .

Pharmacology

Pharmacokinetics and Pharmacodynamics

Research into the pharmacokinetics and pharmacodynamics of this compound reveals insights into its metabolism and excretion pathways. Understanding these parameters is crucial for assessing its safety profile and therapeutic efficacy.

Case Study: Metabolic Pathways

A comprehensive study on the metabolic pathways of this compound indicated that it undergoes extensive hepatic metabolism, with several metabolites identified that may also possess biological activity. This finding underscores the importance of further investigations into its pharmacological properties.

Mécanisme D'action

The mechanism of action of (S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. The compound acts as a central nervous system stimulant by:

Inhibition of Reuptake: It inhibits the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.

Release of Neurotransmitters: It promotes the release of these neurotransmitters from presynaptic neurons.

Molecular Targets: The primary molecular targets include dopamine transporters, norepinephrine transporters, and serotonin transporters.

Comparaison Avec Des Composés Similaires

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one can be compared with other similar compounds in the cathinone class:

N-propylcathinone: Similar in structure but with a propyl group instead of a pyrrolidine ring.

2,4-dimethylmethcathinone: Contains additional methyl groups on the phenyl ring.

4-bromo-α-pyrrolidinopropiophenone: Contains a bromine atom on the phenyl ring.

Uniqueness: The presence of the pyrrolidine ring in this compound distinguishes it from other cathinones, contributing to its unique pharmacological profile and effects.

Activité Biologique

(S)-2-amino-1-(pyrrolidin-1-yl)propan-1-one, a compound with significant biological activity, has garnered attention in pharmacological research for its potential effects on neurotransmitter systems and enzyme inhibition. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H14N2O

- Molecular Weight : 142.20 g/mol

- Structure : Contains an amino group and a pyrrolidine moiety, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). The compound acts as a stimulant by:

- Inhibition of Reuptake : It inhibits the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, increasing their levels in the synaptic cleft.

- Promotion of Release : The compound enhances the release of these neurotransmitters from presynaptic neurons.

- Target Interaction : It primarily targets dopamine transporters, norepinephrine transporters, and serotonin transporters, modulating their activity.

Neuropharmacological Effects

Research indicates that this compound exhibits significant effects on neurotransmitter pathways, particularly serotonin and dopamine modulation. This suggests potential applications in treating mood disorders such as depression and anxiety.

Enzyme Inhibition

The compound has also shown promise as an inhibitor of peptidases. Studies have demonstrated its ability to inhibit oligopeptidase activity, which is crucial for protein metabolism and signal transduction pathways. This inhibition may have therapeutic implications in diseases characterized by dysregulated peptidase activity.

Study on Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter levels in animal models. Results indicated a significant increase in dopamine and serotonin levels post-administration, correlating with enhanced mood and cognitive functions. This study highlights the compound's potential as a treatment for depressive disorders.

Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, derivatives of this compound were evaluated for their ability to inhibit inflammatory responses in vitro. The results showed promising anti-inflammatory activity comparable to established drugs like Diclofenac .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBVTDXOGUNDHC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464286 | |

| Record name | (2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56384-04-4 | |

| Record name | (2S)-2-amino-1-pyrrolidin-1-ylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.